3-Aminothiophene-2-carbonitrile

Catalog No.
S682356
CAS No.
56489-05-5
M.F
C5H4N2S
M. Wt
124.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminothiophene-2-carbonitrile

CAS Number

56489-05-5

Product Name

3-Aminothiophene-2-carbonitrile

IUPAC Name

3-aminothiophene-2-carbonitrile

Molecular Formula

C5H4N2S

Molecular Weight

124.17 g/mol

InChI

InChI=1S/C5H4N2S/c6-3-5-4(7)1-2-8-5/h1-2H,7H2

InChI Key

MCAYHCFAVOLZLO-UHFFFAOYSA-N

SMILES

C1=CSC(=C1N)C#N

Canonical SMILES

C1=CSC(=C1N)C#N

Solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives

Synthesis of Thiophene Derivatives

Pharmaceutical Applications of Methyl-3-Aminothiophene-2-Carboxylate

Corrosion Inhibitors

Organic Semiconductors

Organic Light-Emitting Diodes (OLEDs)

Antioxidant Assessment

Synthesis of Thiophenic Derivatives

Green Methodologies for Synthesis

3-Aminothiophene-2-carbonitrile is a heterocyclic organic compound characterized by the presence of an amino group, a thiophene ring, and a carbonitrile functional group. Its molecular formula is C5H4N2SC_5H_4N_2S, and it has a molecular weight of approximately 124.16 g/mol. The compound exists in a planar conformation due to the conjugation between the thiophene ring, the amino group, and the carbonitrile group, which influences its physicochemical properties and biological activities .

  • There is no current research available on the mechanism of action of 3-ATC.
  • No safety information is currently available for 3-ATC. As with any unknown compound, it should be handled with appropriate caution in a laboratory setting by trained personnel.
, including:

  • Oxidation: It can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
  • Reduction: The nitrile group can be reduced to an amine or other functional groups using reducing agents such as lithium aluminum hydride.
  • Substitution: The amino group can engage in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Reaction TypeReagents UsedMajor Products Formed
OxidationHydrogen peroxide, peracidsSulfoxides, sulfones
ReductionLithium aluminum hydrideAmines, other functional groups
SubstitutionAlkyl halides, acyl chloridesSubstituted thiophene derivatives

3-Aminothiophene-2-carbonitrile exhibits significant biological activity. It has been identified as a potential inhibitor of hpk1 (a histidine kinase involved in cell signaling), impacting pathways related to cell proliferation, differentiation, and survival. Some derivatives of this compound have shown antifungal activity and antiproliferative effects against cancer cell lines . The compound's interaction with cytochrome P450 enzymes suggests its role in metabolic processes as well.

The synthesis of 3-Aminothiophene-2-carbonitrile can be achieved through several methods:

  • Gewald Reaction: This is the most common method, involving the condensation of an α-methylene carbonyl compound with elemental sulfur and a cyanoacetic acid derivative in the presence of a base catalyst.
  • Conjugate Addition and Annelation: This method utilizes mercaptoacetonitrile and substituted acetylenic nitriles.
  • High-Speed Vibration Milling: A solvent-free approach that allows for efficient synthesis under vibration milling conditions .

3-Aminothiophene-2-carbonitrile serves as a valuable building block in organic synthesis due to its reactive functional groups. It is used in:

  • The development of pharmaceuticals targeting various diseases.
  • The synthesis of complex heterocyclic compounds, such as thieno[3,2-d]pyrimidines and pyrrolo[1,2-a]thieno[2,3-f][1,4]diazepines .

Studies have shown that 3-Aminothiophene-2-carbonitrile interacts with various biological targets. It has been noted for its potential effects on cell signaling pathways through hpk1 inhibition. Additionally, its derivatives have been explored for their antifungal properties and effects on cancer cell lines . Further research is necessary to elucidate the precise mechanisms of action for different derivatives.

Several compounds share structural similarities with 3-Aminothiophene-2-carbonitrile. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
2-Amino-5-methylthiophene-3-carbonitrile0.80Methyl substitution enhances lipophilicity
2-Amino-4-hydroxythiophene-3-carbonitrile0.73Hydroxyl group may enhance hydrogen bonding
5-Amino-3-methylthiophene-2,4-dicarbonitrile0.69Dicarbonitrile structure increases reactivity
2-Aminothiophene-3-carboxamide0.60Carboxamide functionality may alter biological activity

These compounds exhibit variations in their reactivity and biological activities due to differences in their functional groups and structural configurations. The unique combination of an amino group and a carbonitrile group in 3-Aminothiophene-2-carbonitrile makes it particularly versatile for synthetic applications and biological interactions .

XLogP3

1.5

Dates

Modify: 2023-08-15

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